7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
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Overview
Description
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracetic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.
Scientific Research Applications
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptenes: A class of compounds with a similar core structure but varying substituents.
Uniqueness
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
254888-50-1 |
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Molecular Formula |
C18H18NOP |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
InChI Key |
ZIWDCXWGUHABIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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